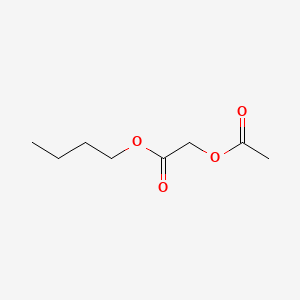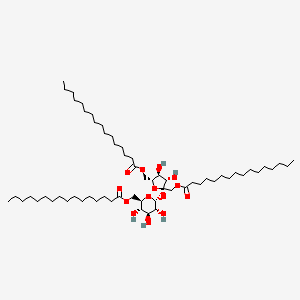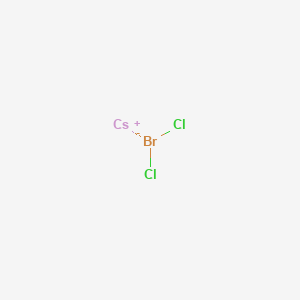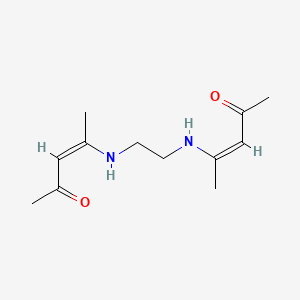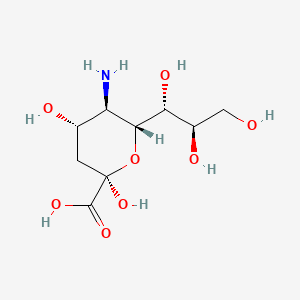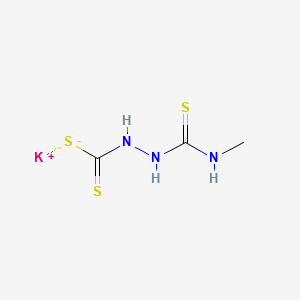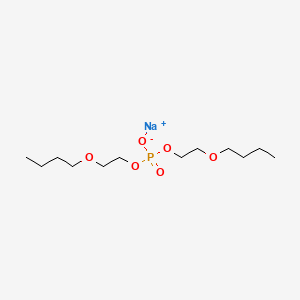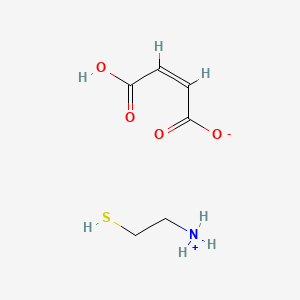
(2-Mercaptoethyl)ammonium hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Mercaptoethyl)ammonium hydrogen maleate is a heterocyclic organic compound with the molecular formula C6H11NO4S and a molecular weight of 193.22084 g/mol . It is known for its unique structure, which includes a mercaptoethyl group and an ammonium hydrogen maleate moiety. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercaptoethyl)ammonium hydrogen maleate typically involves the reaction of ethanethiol with maleic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Mercaptoethyl)ammonium hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols .
Scientific Research Applications
(2-Mercaptoethyl)ammonium hydrogen maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Mercaptoethyl)ammonium hydrogen maleate involves its interaction with molecular targets through its mercapto and ammonium groups. These interactions can modulate various biochemical pathways and processes, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Shares the mercapto group but lacks the ammonium hydrogen maleate moiety.
Cysteamine: Contains a similar mercaptoethyl group but differs in its overall structure and properties.
Thioethanolamine: Similar in having both mercapto and amino groups but differs in its specific arrangement and reactivity.
Uniqueness
(2-Mercaptoethyl)ammonium hydrogen maleate is unique due to its combination of a mercaptoethyl group and an ammonium hydrogen maleate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
93965-19-6 |
|---|---|
Molecular Formula |
C6H11NO4S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;2-sulfanylethylazanium |
InChI |
InChI=1S/C4H4O4.C2H7NS/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);4H,1-3H2/b2-1-; |
InChI Key |
CFKWMOSBWWKRJM-ODZAUARKSA-N |
Isomeric SMILES |
C(CS)[NH3+].C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C(CS)[NH3+].C(=CC(=O)[O-])C(=O)O |
Related CAS |
60-23-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



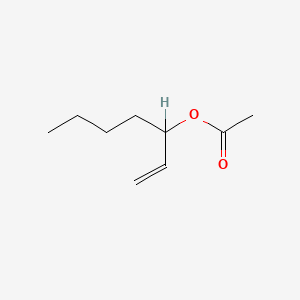


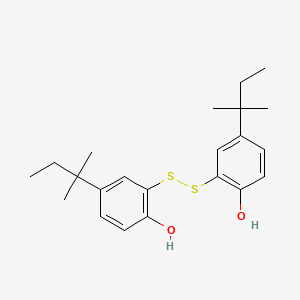
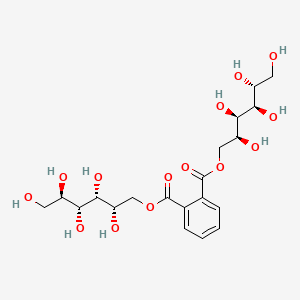
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
